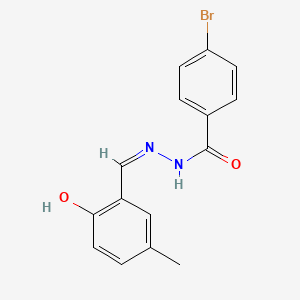![molecular formula C20H22FNO3 B6086598 4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMPM and is a morpholine-based derivative of a propanoyl compound. The following paper will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mechanism of Action
The mechanism of action of FMPM involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory cytokines. FMPM also inhibits the activation of microglial cells, which are responsible for the production of inflammatory mediators in the central nervous system. FMPM has been shown to have a high binding affinity for the COX enzyme, which makes it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
FMPM has been found to have significant biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. FMPM has also been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. Additionally, FMPM has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
FMPM has several advantages and limitations for lab experiments. The advantages of FMPM include its potent anti-inflammatory, analgesic, and anticonvulsant properties, which make it a potential candidate for the treatment of various diseases. Additionally, FMPM has a high binding affinity for the COX enzyme, which makes it a potent inhibitor of this enzyme. The limitations of FMPM include its potential toxicity and the lack of information regarding its long-term effects.
Future Directions
There are several future directions for the research on FMPM. One potential direction is the development of FMPM-based drugs for the treatment of various inflammatory and neurodegenerative diseases. Another potential direction is the investigation of the long-term effects of FMPM on the human body. Additionally, further research is needed to determine the optimal dosage and administration of FMPM for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for FMPM is also a potential future direction for research.
Synthesis Methods
The synthesis of FMPM involves the reaction between 4-fluorophenylpropanoic acid, 4-methoxyphenylpropanoic acid, and morpholine. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form FMPM. The reaction is performed under anhydrous conditions and requires careful monitoring of the reaction progress to obtain a high yield of the desired product.
Scientific Research Applications
FMPM has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. FMPM has been shown to be effective in reducing the production of pro-inflammatory cytokines and inhibiting the activation of microglial cells. These properties make FMPM a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-8-4-16(5-9-18)19(15-2-6-17(21)7-3-15)14-20(23)22-10-12-25-13-11-22/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPBHQNFRBPGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6086517.png)
![2-(2-hydroxyethyl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086522.png)
![4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B6086536.png)
![1-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6086542.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![methyl 1-(3-{4-[(diallylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6086573.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
![1-(2,2-dimethylpropyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6086584.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)